Cas no 58562-33-7 (4-Methoxy Estrone)

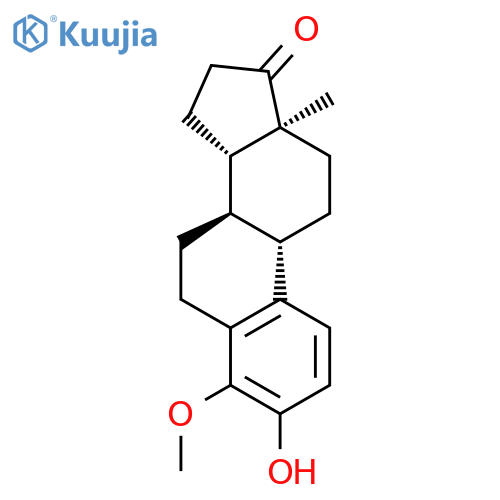

4-Methoxy Estrone structure

商品名:4-Methoxy Estrone

4-Methoxy Estrone 化学的及び物理的性質

名前と識別子

-

- Estra-1,3,5(10)-trien-17-one,3-hydroxy-4-methoxy-

- 4-Methoxy Estrone

- 4-Hydroxyestrone-4-methyl ether

- 4-methoxy-E1

- (8R,9S,13S,14S)-3-HYDROXY-4-METHOXY-13-METHYL-7,8,9,11,12,14,15,16-OCTAHYDRO-6H-CYCLOPENTA(A)PHENANTHREN-17-ONE

- PD164111

- 3-hydroxy-4-methoxyestra-1,3,5(10)-trien-17-one

- CHEBI:136972

- CHEMBL1627349

- NS00116153

- 3-hydroxy-4-methoxy-estra-1,3,5(10)-trien-17-one

- (3AS,3BR,9BS,11AS)-7-HYDROXY-6-METHOXY-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA(A)PHENANTHREN-1-ONE

- Estra-1,3,5(10)-trien-17-one, 3-hydroxy-4-methoxy-

- 4-MeOE1

- ESTRONE, 4-METHOXY-

- Q26998375

- DTXSID40904316

- UNII-EX27GM9MHY

- 4-Methoxy-[13C,2H3]-estrone

- 4-Methoxyestrone

- AKOS030240734

- EX27GM9MHY

- SCHEMBL3756646

- (8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

- 58562-33-7

- 4-OMeE1

- 4-MeE1

- Estra-1,3,5(10)-trien-17-one, 3-hydroxy-4-methoxy-; Estrone, 4-methoxy- (6CI); 3-Hydroxy-4-methoxyestra-1,3,5(10)-trien-17-one; 4-Methoxyestrone

- DTXCID801333474

-

- インチ: InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1

- InChIKey: PUEXVLNGOBYUEW-BFDPJXHCSA-N

- ほほえんだ: CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O

計算された属性

- せいみつぶんしりょう: 304.19500

- どういたいしつりょう: 300.17254462g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 1

- 複雑さ: 462

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- PSA: 46.53000

- LogP: 3.82600

4-Methoxy Estrone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M226135-1mg |

4-Methoxy Estrone |

58562-33-7 | 1mg |

$ 82.00 | 2023-09-07 | ||

| TRC | M226135-5mg |

4-Methoxy Estrone |

58562-33-7 | 5mg |

$ 187.00 | 2023-09-07 | ||

| TargetMol Chemicals | T9455-5mg |

4-hydroxyestrone-4-methyl ether |

58562-33-7 | 5mg |

¥ 3640 | 2024-07-20 | ||

| TRC | M226135-25mg |

4-Methoxy Estrone |

58562-33-7 | 25mg |

$ 586.00 | 2023-04-15 | ||

| TRC | M226135-2mg |

4-Methoxy Estrone |

58562-33-7 | 2mg |

$ 111.00 | 2023-04-15 | ||

| TargetMol Chemicals | T9455-1 mg |

4-hydroxyestrone-4-methyl ether |

58562-33-7 | 98% | 1mg |

¥ 1,920 | 2023-07-11 | |

| 1PlusChem | 1P00EE5K-5mg |

4-hydroxyestrone-4-methyl ether |

58562-33-7 | ≥95% | 5mg |

$268.00 | 2025-02-27 | |

| 1PlusChem | 1P00EE5K-1mg |

4-hydroxyestrone-4-methyl ether |

58562-33-7 | ≥95% | 1mg |

$114.00 | 2025-02-27 | |

| TargetMol Chemicals | T9455-500μg |

4-hydroxyestrone-4-methyl ether |

58562-33-7 | 500μg |

¥ 788 | 2024-07-20 | ||

| TRC | M226135-100mg |

4-Methoxy Estrone |

58562-33-7 | 100mg |

$ 1990.00 | 2023-04-15 |

4-Methoxy Estrone 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

58562-33-7 (4-Methoxy Estrone) 関連製品

- 362-08-3(2-Methoxy Estrone)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量